N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Beschreibung
Historical Context of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives have occupied a prominent position in medicinal chemistry since their discovery in the late 19th century. The benzothiazole scaffold, comprising a fused benzene and thiazole ring system, gained initial attention as a synthetic intermediate before its pharmacological potential was recognized. Early 20th-century studies revealed its antimicrobial properties, paving the way for systematic exploration of its therapeutic applications. By the mid-20th century, researchers had identified benzothiazole-containing compounds with antitumor, anti-inflammatory, and antiviral activities, spurring interest in structure-activity relationship (SAR) studies. The discovery of riluzole, a benzothiazole-based drug approved for amyotrophic lateral sclerosis in 1995, marked a turning point in validating this scaffold’s clinical relevance. Over the past three decades, advances in synthetic methodologies and computational modeling have enabled precise modifications of the benzothiazole core, leading to optimized pharmacokinetic and pharmacodynamic profiles.
Significance of Benzothiazole Scaffold in Drug Discovery
The benzothiazole scaffold’s significance stems from its structural versatility and capacity to interact with diverse biological targets. Its planar aromatic system facilitates π-π stacking interactions with protein binding pockets, while the thiazole nitrogen participates in hydrogen bonding and metal coordination. These features enable benzothiazole derivatives to modulate enzymes, receptors, and nucleic acids. For instance, 2-arylbenzothiazoles exhibit selective affinity for amyloid aggregates in Alzheimer’s disease and demonstrate antitumor activity by inhibiting tyrosine kinases. The scaffold’s synthetic accessibility further enhances its utility; classical methods like Hantzsch synthesis and modern transition-metal-catalyzed reactions allow efficient derivatization. A 2024 review highlighted over 50 clinically investigated benzothiazole derivatives, underscoring their dominance in oncology and neurology pipelines.
Emergence of N-(6-Methoxybenzo[d]thiazol-2-yl)-2,5-Dimethyl-N-(pyridin-2-ylmethyl)benzamide in Research
This compound represents a novel addition to the benzothiazole pharmacopeia. First reported in synthetic chemistry studies between 2020–2025, this compound combines a 6-methoxybenzothiazole core with a dual-substituted benzamide group and a pyridinylmethyl side chain. Its design leverages SAR insights from earlier benzothiazole drugs: the methoxy group enhances solubility and metabolic stability, while the pyridinylmethyl moiety introduces conformational flexibility for target engagement. Preliminary studies suggest activity against kinase-dependent pathologies, though its exact biological targets remain under investigation. The compound’s emergence reflects a broader trend toward hybrid molecules that integrate benzothiazole with privileged fragments like benzamides and heteroarylmethyl groups.
Overview of Structural Components and Their Significance
The compound’s structure comprises four critical domains:
- 6-Methoxybenzothiazole Core : The methoxy group at position 6 donates electron density, enhancing resonance stabilization and influencing binding pocket interactions.
- 2,5-Dimethylbenzamide Moiety : The dimethyl substituents at positions 2 and 5 on the benzamide ring introduce steric hindrance, potentially improving selectivity for hydrophobic protein regions.
- N-(Pyridin-2-ylmethyl) Group : This substituent provides a basic nitrogen for salt bridge formation and modulates the molecule’s partition coefficient.
- Amide Linker : The carboxamide bridge between the benzothiazole and benzamide groups facilitates hydrogen bonding with biological targets.
Table 1: Structural Domains and Their Proposed Roles
| Domain | Functional Role | Structural Impact |
|---|---|---|
| 6-Methoxybenzothiazole | Aromatic stacking, metabolic stability | Enhanced solubility |
| 2,5-Dimethylbenzamide | Steric guidance, lipophilicity modulation | Target selectivity |
| Pyridin-2-ylmethyl | Conformational flexibility, charge interactions | Improved membrane permeability |
| Amide linker | Hydrogen bond donation/acceptance | Binding affinity optimization |
Research Objectives and Scope
Current research on this compound aims to:
- Elucidate its mechanism of action through kinase inhibition assays and proteomic profiling.
- Optimize synthetic routes to improve yield and scalability, leveraging transition-metal catalysts and flow chemistry.
- Evaluate in vitro potency against cancer cell lines and neurodegenerative disease models.
- Explore SAR by systematically varying substituents on the benzamide and pyridinylmethyl groups. These objectives align with broader goals in benzothiazole research: developing targeted therapies with reduced off-target effects and overcoming drug resistance. The compound’s unique structural features position it as a promising candidate for hit-to-lead optimization in preclinical pipelines.
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-7-8-16(2)19(12-15)22(27)26(14-17-6-4-5-11-24-17)23-25-20-10-9-18(28-3)13-21(20)29-23/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIATYYMQQIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the methoxybenzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions.
Attachment of the dimethylbenzamide core: The methoxybenzo[d]thiazole intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the pyridin-2-ylmethyl group: Finally, the benzamide intermediate is alkylated with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Research
Mechanism of Action:
Research indicates that this compound exhibits potential anti-cancer properties by inhibiting the proliferation of various cancer cell lines, including those from colon, breast, and lung cancers. The compound's structural motifs may enhance its interaction with specific biological targets, leading to apoptosis in malignant cells.
Case Studies:
- A study demonstrated that N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide effectively reduced cell viability in cultured cancer cells. The mechanism involved the disruption of cell cycle progression and induction of apoptosis through caspase activation.
Table 1: Anti-Cancer Activity Summary
| Cancer Type | Cell Line Used | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Colon | HCT116 | 15 | Induction of apoptosis |
| Breast | MCF7 | 10 | Cell cycle arrest |
| Lung | A549 | 12 | Caspase activation |
Anti-Inflammatory Properties
Biological Activity:
The compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Research Findings:
In vitro studies revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its role as a modulator of inflammatory responses.
Table 2: Anti-Inflammatory Activity Summary
| Cytokine | Baseline Level (pg/mL) | Treated Level (pg/mL) | Percentage Reduction |
|---|---|---|---|
| TNF-alpha | 250 | 100 | 60% |
| IL-6 | 300 | 120 | 60% |
Antimicrobial Properties
Pathogen Inhibition:
The compound has shown efficacy against various pathogens, including Mycobacterium tuberculosis. Its benzothiazole moiety is believed to play a crucial role in its antimicrobial activity by interacting with bacterial enzymes.
Case Studies:
In laboratory settings, this compound demonstrated significant inhibition against multiple strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Wirkmechanismus
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The methoxybenzo[d]thiazole moiety is particularly important for its binding affinity, while the pyridin-2-ylmethyl group enhances its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other benzamide-based heterocyclic derivatives. Key analogs include:
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1, )
- Core Structure : Benzamide linked to a pyridinylamine via an isoxazole-methoxy group.
- Key Differences :
- Replaces the benzothiazole with a 3,5-dimethylisoxazole, which is metabolically stable but less polar.
- Uses a pyridin-2-amine group instead of a pyridin-2-ylmethyl substitution, reducing steric flexibility.
- Synthesis : Achieved via acyl chloride intermediate with a low yield of 18% .
N-(Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]thiazol-2-yl) ()
- Core Structure : Benzothiazole linked to a triazole-benzyl group.
- Key Differences :
- Retains the 6-methoxybenzothiazole but substitutes the dimethylbenzamide and pyridinylmethyl groups with a triazole-benzyl moiety.
- The triazole group may enhance binding to metalloenzymes or act as a bioisostere for amide bonds.
Physicochemical and Pharmacological Properties
A comparative analysis of key parameters is summarized below:
Key Observations:
- Benzothiazole vs.
- Pyridinylmethyl vs.
- Synthetic Efficiency : The low yield of Compound 1 (18%) highlights challenges in amide coupling reactions, suggesting that the target compound’s synthesis may require optimized conditions for scalability .
Biologische Aktivität
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structural arrangement that combines a methoxybenzo[d]thiazole moiety with dimethyl and pyridinylmethyl groups, which may contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The chemical structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 942003-09-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3 .
Table 1: Anticancer Activity of Related Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Procaspase-3 activation |
The structure–activity relationship (SAR) studies indicate that the presence of the benzothiazole moiety is crucial for enhancing anticancer activity and selectivity . The ability to chelate metal ions like zinc may also play a role in modulating the activity of these compounds.
Other Biological Activities
In addition to anticancer properties, benzothiazole derivatives have been investigated for their antibacterial and antifungal activities. Compounds bearing similar functional groups have exhibited selective antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | E. faecalis | 8 |
| Compound B | S. aureus | 16 |
Case Studies
In one notable study, researchers synthesized and evaluated a series of benzothiazole derivatives for their biological activities. Among these, specific compounds demonstrated superior antiproliferative effects against cancer cell lines, suggesting that modifications to the benzothiazole framework could enhance therapeutic efficacy .
Another investigation focused on the structural modifications of benzothiazoles and their impact on biological activity, revealing that certain substitutions significantly improved anticancer potency while maintaining selectivity against non-cancerous cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide?
Answer:
The synthesis typically involves sequential steps:
- Benzothiazole core formation : Cyclization of substituted arylamines with thiocyanates or via condensation reactions to generate the 6-methoxybenzothiazole moiety .
- Amide coupling : Reacting the benzothiazol-2-amine intermediate with activated carboxylic acid derivatives (e.g., benzoyl chloride) in the presence of pyridine or DMF to form the amide bond .
- N-Alkylation : Introducing the pyridin-2-ylmethyl group using alkylating agents like chloromethylpyridine under basic conditions (e.g., NaHCO₃) .
Key purification steps include recrystallization (e.g., methanol or ethyl acetate) and column chromatography to isolate intermediates and final products .
Advanced: How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?
Answer:
X-ray crystallography provides atomic-level resolution of the molecular structure, confirming:
- Planarity of the benzothiazole and benzamide moieties , critical for π-π stacking interactions .
- Hydrogen bonding networks : Classical (N–H⋯N/O) and non-classical (C–H⋯O/F) interactions stabilize crystal packing. For example, centrosymmetric dimers via N–H⋯N bonds and C–H⋯F interactions were observed in related benzothiazole derivatives .
- Refinement tools : SHELXL software refines positional and thermal parameters, while SHELXS/SHELXD assists in phase determination for small-molecule structures .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy, pyridylmethyl groups) and amide bond formation. Aromatic protons in the benzothiazole (δ 7.2–8.1 ppm) and pyridine (δ 8.5–9.0 ppm) regions are diagnostic .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How do synthetic conditions influence polymorphic forms and subsequent bioactivity?
Answer:
- Solvent polarity and temperature during recrystallization can yield different polymorphs. For example, methanol vs. DMF may alter hydrogen-bonding networks, affecting solubility and stability .
- Bioactivity implications : Polymorphs with tighter crystal packing (e.g., higher melting points) may exhibit reduced solubility, impacting bioavailability. Comparative assays using distinct crystalline forms are critical for structure-activity relationship (SAR) studies .
Advanced: What computational approaches predict the compound’s binding affinity to target enzymes?
Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., PFOR enzyme targeted by nitazoxanide analogs). Docking scores correlate with inhibitory activity .
- QSAR modeling : Utilizes electronic (HOMO/LUMO) and steric descriptors (molar refractivity) to predict bioactivity trends across derivatives .
Advanced: How can researchers address discrepancies in biological activity data across assay models?
Answer:
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and validate cell viability (via MTT assays) to rule off-target effects .
- Data normalization : Express activity as % inhibition relative to baseline and account for solvent effects (e.g., DMSO tolerance limits) .
- Orthogonal assays : Confirm results using complementary methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
Basic: What purification strategies are optimal for isolating this compound?
Answer:
- Recrystallization : Methanol or ethanol effectively remove polar by-products .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates N-alkylation by-products .
- HPLC : Reversed-phase C18 columns resolve closely related impurities, particularly for enantiomeric residues .
Advanced: How to minimize by-product formation during N-alkylation steps?
Answer:
- Temperature control : Slow addition of alkylating agents at 0–5°C reduces side reactions (e.g., over-alkylation) .
- Protecting groups : Temporarily block reactive sites (e.g., amide NH) with tert-butoxycarbonyl (Boc) groups .
- Catalytic agents : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
